

Application Notes and Protocols for Cyjohnphos in Organic Synthesis

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Compound of Interest

Compound Name: *Cyjohnphos*

Cat. No.: *B1301956*

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Introduction

Cyjohnphos, or (2-Biphenyl)dicyclohexylphosphine, is an air-stable, bulky, and electron-rich monodentate biarylphosphine ligand. Developed by the Buchwald group, it has proven to be a highly effective ligand in transition metal-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. Its steric bulk and electron-donating properties enhance the reactivity of palladium and nickel catalysts, enabling challenging transformations in the synthesis of complex organic molecules, pharmaceuticals, and materials.
[\[1\]](#)[\[2\]](#)

These application notes provide detailed protocols and an overview of the scope and limitations of **Cyjohnphos** in two key transformations: the nickel-catalyzed Suzuki-Miyaura arylation of tertiary benzylic acetates and the palladium-catalyzed Buchwald-Hartwig amination of aryl halides.

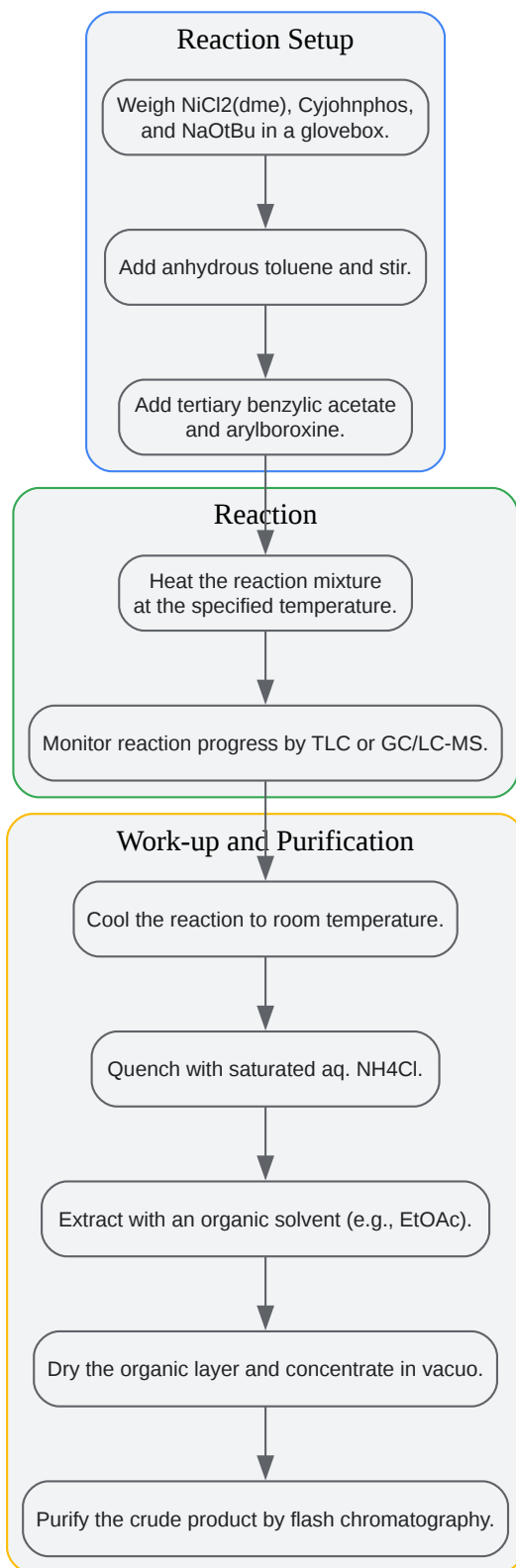
Nickel-Catalyzed Suzuki-Miyaura Arylation of Tertiary Benzylic Acetates

A significant application of **Cyjohnphos** is in the nickel-catalyzed Suzuki-Miyaura coupling for the stereospecific synthesis of all-carbon quaternary stereocenters.[\[3\]](#) This method allows for

the arylation of tertiary benzylic acetates with arylboroxines to produce diaryl and triaryl quaternary stereocenters with high yields and enantiomeric excess.[3][4]

General Experimental Workflow

The following diagram outlines the general workflow for the nickel-catalyzed Suzuki-Miyaura arylation using **Cyjohnphos**.



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Caption: General workflow for Ni-catalyzed Suzuki-Miyaura arylation.

Detailed Experimental Protocol

The following protocol is adapted from the work of Watson and coworkers for the stereospecific arylation of tertiary benzylic acetates.[3]

Materials:

- $\text{NiCl}_2(\text{dme})$ (dimethoxyethane)
- **Cyjohnphos**
- Sodium tert-butoxide (NaOtBu)
- Tertiary benzylic acetate
- Arylboroxine
- Anhydrous toluene
- Standard glassware for inert atmosphere reactions

Procedure:

- In an argon-filled glovebox, to an oven-dried vial equipped with a stir bar, add $\text{NiCl}_2(\text{dme})$ (5 mol %), **Cyjohnphos** (10 mol %), and NaOtBu (1.5 equivalents).
- Add anhydrous toluene (to make a 0.1 M solution with respect to the limiting reagent).
- Stir the mixture at room temperature for 5-10 minutes.
- Add the tertiary benzylic acetate (1.0 equivalent) and the arylboroxine (1.2 equivalents).
- Seal the vial and remove it from the glovebox.
- Place the reaction vial in a preheated oil bath at 80 °C and stir for 12-24 hours.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.

- Quench the reaction with saturated aqueous NH_4Cl .
- Extract the product with ethyl acetate (3 x 20 mL).
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Substrate Scope and Quantitative Data

The Ni/**Cyjohnphos** system demonstrates a broad substrate scope for the arylation of various tertiary benzylic acetates with different arylboroxines.^[3]

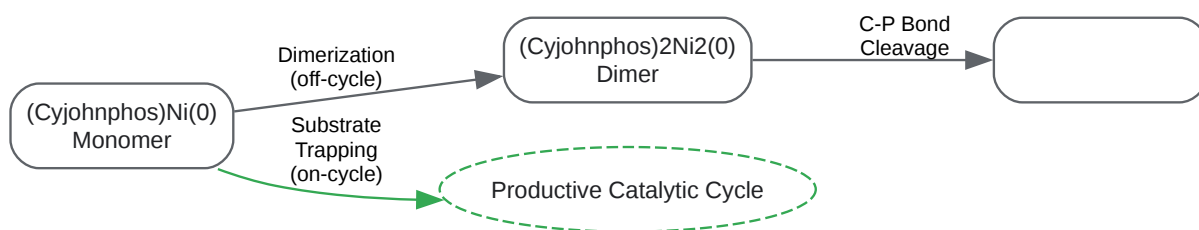
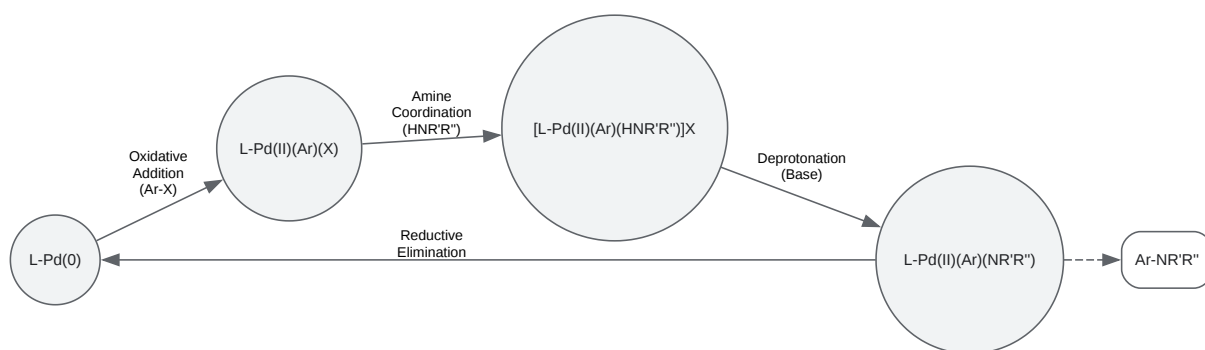
Entry	Tertiary Benzylic Acetate	Arylboroxine	Product	Yield (%)	ee (%)
1	1-phenyl-1-propyl acetate	(4-methoxyphenyl)boroxine	1-(4-methoxyphenyl)-1-phenylpropane	95	>99
2	1-(naphthalen-2-yl)-1-propyl acetate	phenylboroxine	1-phenyl-1-(naphthalen-2-yl)propane	92	98
3	1-phenyl-1-ethyl acetate	(4-fluorophenyl)boroxine	1-(4-fluorophenyl)-1-phenylethane	88	>99
4	1-(4-chlorophenyl)-1-propyl acetate	(thiophen-2-yl)boroxine	1-(4-chlorophenyl)-1-(thiophen-2-yl)propane	75	97
5	1,1-diphenylpropyl acetate	(4-vinylphenyl)boroxine	1,1-diphenyl-1-(4-vinylphenyl)propane	85	N/A

Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Halides

Cyjohnphos is an effective ligand for the palladium-catalyzed Buchwald-Hartwig amination, which is a powerful method for the formation of C-N bonds.^[1] Its bulky and electron-rich nature promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.



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